An In-depth Technical Guide to the Chemical Properties and Structure of Norethindrone Acetate-d6
An In-depth Technical Guide to the Chemical Properties and Structure of Norethindrone Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Norethindrone Acetate-d6. This deuterated analog of Norethindrone Acetate serves as a critical internal standard in bioanalytical and pharmacokinetic studies.
Chemical Properties
Norethindrone Acetate-d6 is a synthetic, deuterated progestin. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [1][2] |
| Molecular Weight | 346.50 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity (by HPLC) | 99.3% | [2] |
| Isotopic Purity (atom % D) | 99% | [2] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | No data available. Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [3] |
Chemical Structure
The chemical structure of Norethindrone Acetate-d6 is characterized by a steroid backbone with deuterium (B1214612) atoms incorporated at specific positions.
IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6,6,10-d6 acetate[1]
SMILES: C[C@]1([C@]2([H])--INVALID-LINK--3[C@]2([H])CC[C@@]1(C#C)OC(C)=O">C@@[2H])([2H])[2H]
The deuteration at the 2, 2, 4, 6, 6, and 10 positions provides a distinct mass difference from the non-deuterated form, making it an ideal internal standard for mass spectrometry-based analytical methods.[4]
Experimental Protocols
Synthesis of Norethindrone Acetate-d6
A plausible synthetic route for Norethindrone Acetate-d6 involves the deuteration of Norethindrone Acetate. General methods for deuterating steroids can be adapted for this purpose.
Methodology: Base-Catalyzed Hydrogen-Deuterium Exchange
This method leverages the exchange of protons for deuterons at positions adjacent to carbonyl groups in the presence of a deuterated solvent and a base.[5]
-
Dissolution: Dissolve Norethindrone Acetate in a deuterated solvent such as deuterated methanol (MeOD).
-
Base Addition: Add a catalytic amount of a strong base, for example, sodium deuteroxide (NaOD).
-
Reaction: Stir the mixture at room temperature, allowing the exchange of protons at the enolizable positions (2, 4, and 6) with deuterium from the solvent.
-
Work-up: Neutralize the reaction mixture and extract the deuterated product with an organic solvent.
-
Purification: Purify the resulting Norethindrone Acetate-d6 using column chromatography.
-
Reductive Deuteration: For deuteration at other positions, a reductive deuteration approach using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) on a suitable precursor may be employed.[5]
Analytical Methods
Norethindrone Acetate-d6 is primarily used as an internal standard for the quantification of Norethindrone Acetate in biological matrices.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To a biological sample (e.g., plasma, urine), add a known concentration of Norethindrone Acetate-d6 as the internal standard.
-
Perform protein precipitation using a cold organic solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Starting Point):
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Norethindrone Acetate and Norethindrone Acetate-d6.
-
Biological Mechanism of Action
As a progestin, Norethindrone Acetate (and by extension, its deuterated form, though not used therapeutically) exerts its biological effects through interaction with the progesterone (B1679170) receptor (PR).[6][7]
The binding of Norethindrone Acetate to the progesterone receptor initiates a signaling cascade that modulates gene expression. This mechanism is central to its use in hormonal contraception and therapy. The primary actions include:
-
Inhibition of Ovulation: It suppresses the mid-cycle surge of luteinizing hormone (LH), which is necessary for the release of an egg from the ovary.[7][8]
-
Thickening of Cervical Mucus: This creates a barrier that hinders sperm from reaching the egg.[8]
-
Alteration of the Endometrium: The lining of the uterus is made less suitable for the implantation of a fertilized egg.[8]
The following diagram illustrates the signaling pathway of the progesterone receptor.
Experimental Workflows
The following diagram outlines a typical workflow for the use of Norethindrone Acetate-d6 in a pharmacokinetic study.
References
- 1. kmpharma.in [kmpharma.in]
- 2. esschemco.com [esschemco.com]
- 3. esschemco.com [esschemco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medcraveebooks.com [medcraveebooks.com]
- 7. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 8. What is the mechanism of Norethindrone? [synapse.patsnap.com]
